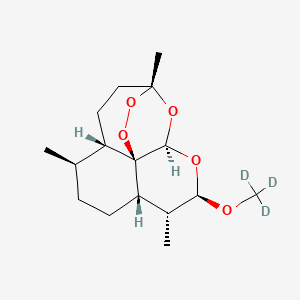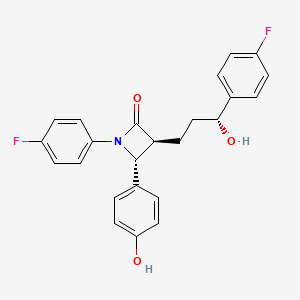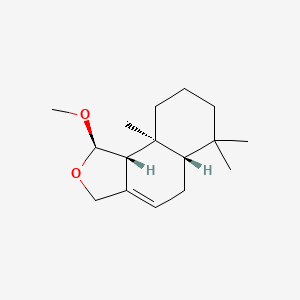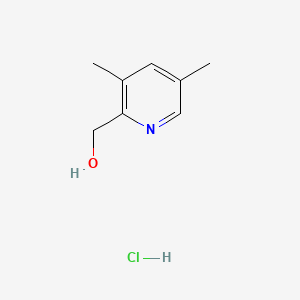![molecular formula C14H12N2O3 B586239 N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N CAS No. 1391053-26-1](/img/new.no-structure.jpg)
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N is a compound that has been labeled with stable isotopes of carbon-13 and nitrogen-15. This labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine. The compound is known for its high purity and is often used as a tracer in metabolic studies and drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure. The general synthetic route includes the following steps:
Formation of the Pyridinylbenzoyl Intermediate: This step involves the reaction of 2-pyridinecarboxylic acid with a benzoyl chloride derivative under basic conditions to form the pyridinylbenzoyl intermediate.
Coupling with Glycine: The intermediate is then coupled with glycine, which has been labeled with carbon-13 and nitrogen-15, using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the pyridinylbenzoyl intermediate and labeled glycine.
Optimization of Reaction Conditions: Ensuring optimal reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.
Purification: Using techniques like recrystallization, chromatography, and distillation to achieve high purity of the final product
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives
Applications De Recherche Scientifique
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of the compound in various biochemical pathways.
Biology: Employed in studies involving protein-ligand interactions, enzyme kinetics, and cellular metabolism.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of new drug candidates.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of isotopic labeling
Mécanisme D'action
The mechanism of action of N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N involves its role as a tracer in various biochemical processes. The labeled isotopes allow researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved include:
Enzyme Interactions: The compound can interact with enzymes involved in metabolic pathways, providing insights into enzyme kinetics and mechanisms.
Cellular Uptake: The labeled compound can be tracked as it is taken up by cells and incorporated into cellular components.
Metabolic Pathways: The compound’s transformation through various metabolic pathways can be monitored, providing valuable data on metabolic flux and regulation
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(2-Pyridinyl)benzoyl]glycine: The unlabeled version of the compound, used in similar applications but without the benefits of isotopic labeling.
N-[4-(2-Pyridinyl)benzoyl]alanine-13C2,15N: A similar compound where glycine is replaced with alanine, also labeled with carbon-13 and nitrogen-15.
Uniqueness
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N is unique due to its dual isotopic labeling, which provides enhanced sensitivity and specificity in tracing studies. This makes it particularly valuable in complex biochemical and pharmacological research .
Propriétés
Numéro CAS |
1391053-26-1 |
|---|---|
Formule moléculaire |
C14H12N2O3 |
Poids moléculaire |
259.239 |
Nom IUPAC |
2-[(4-pyridin-2-ylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C14H12N2O3/c17-13(18)9-16-14(19)11-6-4-10(5-7-11)12-3-1-2-8-15-12/h1-8H,9H2,(H,16,19)(H,17,18)/i9+1,13+1,16+1 |
Clé InChI |
AGXRTZITFWDMAD-SXVCCXSBSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B586163.png)



![1-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]urea](/img/structure/B586174.png)


